Boc-asn-osu
Overview
Description
Boc-asn-osu: , also known as tert-butoxycarbonyl-L-asparagine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid asparagine, preventing unwanted reactions during peptide chain elongation. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, making it a valuable tool in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-asn-osu involves the reaction of tert-butoxycarbonyl-L-asparagine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Boc-asn-osu primarily undergoes substitution reactions where the tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group of asparagine. This deprotection step is essential in peptide synthesis to allow further elongation of the peptide chain .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group. The reaction is typically carried out at room temperature.
Major Products: The major product formed from the deprotection reaction is L-asparagine, which can then participate in further peptide synthesis reactions. The coupling reaction yields this compound, which is used as an intermediate in peptide synthesis .
Scientific Research Applications
Chemistry: Boc-asn-osu is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of complex peptide sequences .
Biology: In biological research, this compound is used to synthesize peptides that mimic natural proteins. These synthetic peptides are used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine: this compound is employed in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering potential treatments for various diseases, including cancer and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide therapeutics. Its use ensures the high purity and consistency required for clinical applications.
Mechanism of Action
The mechanism of action of Boc-asn-osu involves the formation of a covalent bond with the amino group of asparagine, effectively blocking its reactivity. This protection allows for the controlled synthesis of peptides by preventing unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Fmoc-asn-osu: Uses the fluorenylmethyloxycarbonyl group for protection, which is stable under acidic conditions but can be removed under basic conditions.
Cbz-asn-osu: Uses the benzyloxycarbonyl group for protection, which can be removed by catalytic hydrogenation.
Uniqueness: Boc-asn-osu is unique in its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXDHWGIUBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307082 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42002-18-6 | |
Record name | NSC186909 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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